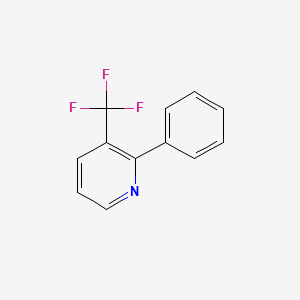

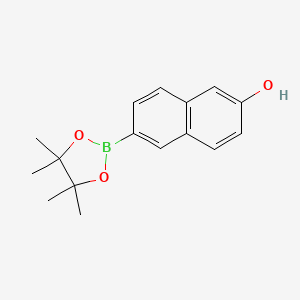

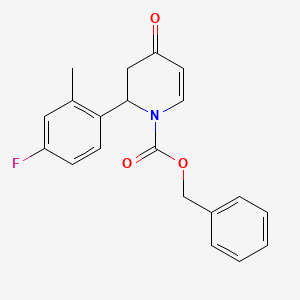

2-苯基-3-(三氟甲基)吡啶

描述

2-Phenyl-3-(trifluoromethyl)pyridine is a compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds with a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. Although the provided papers do not directly discuss 2-Phenyl-3-(trifluoromethyl)pyridine, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related pyridine derivatives.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, a transition-metal-free synthesis of substituted 3-(2-hydroxyphenyl)pyridines is described, which involves the reaction of pyridine N-oxides with silylaryl triflates in the presence of CsF in acetonitrile at room temperature . Another strategy for synthesizing poly-substituted pyridines, including those with a trifluoromethyl group, is based on C-F bond breaking of the anionically activated fluoroalkyl group, which is a noble metal-free method yielding high product yields . Additionally, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives is achieved through a multi-step process involving reactions with phosphorus sulfide and nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine is reported, revealing the planar conformation of the pyridine and phenyl rings and the stabilization of the crystal structure by non-classical hydrogen interactions . Similarly, the crystal structures of various derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine have been examined to identify trends in their intermolecular contact patterns and packing arrangements .

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions. For instance, the reaction of pyridine with phenylcyanoacetylene under mild conditions leads to the formation of a C,N-functionalized polyconjugated 1,4-dihydropyridine system, demonstrating the potential for creating complex structures with pyridine as a starting material . The reactivity of pyridine derivatives is also exploited in catalysis, as seen in the methoxycarbonylation of phenylacetylene using palladium complexes with pyridine-based ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. For example, the introduction of a strong hydrogen-bonding group, such as a carboxylic acid, can result in markedly different supramolecular structures . The presence of a trifluoromethyl group can significantly affect the reactivity and physical properties of the compound, as seen in the synthesis and characterization of various pyridine derivatives . Additionally, the review of the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine highlights the importance of fluorine-containing pyridines in the synthesis of pesticides .

科学研究应用

作物保护

- 三氟甲基吡啶,包括类似于2-苯基-3-(三氟甲基)的结构

2-苯基-3-(三氟甲基)吡啶及相关三氟甲基吡啶的科学研究应用涵盖各个领域。以下是它们应用的详细总结:

作物保护

- 三氟甲基吡啶,包括类似于2-苯基-3-(三氟甲基)吡啶的结构,已成功用于作物保护产品。在1990年至2017年间,共有14种此类产品商业化,包括杀菌剂、除草剂、杀虫剂和线虫杀灭剂。这些化合物由于其优越的物理化学和农艺性质而具有优势,在作物保护中表现出有效性(Burriss et al., 2018)。

合成与表征

- 在化学合成领域,2-苯基-3-(三氟甲基)吡啶衍生物已被合成和表征用于各种应用。例如,通过多步合成已创造出2-[3-(三氟甲基)苯基]呋喃[3,2-c]吡啶等衍生物,展示了这些化合物在有机化学中的多功能性(Bradiaková等,2009)。

有机硼催化

- 三氟甲基吡啶已参与有机硼催化研究。它们在催化吡啶的1,4-氢硼化反应中表现出高效性,这是一种既化学选择性又位置选择性的反应(Fan et al., 2015)。

OLEDs和发光材料

- 这些化合物在有机发光二极管(OLEDs)和发光材料的发展中也具有重要意义。例如,使用三氟甲基吡啶衍生物合成了各种铱(III)配合物,显示出在黄至深红色OLEDs中具有低效率衰减的潜力。这些研究突显了三氟甲基吡啶结构对光物理性质和器件性能的影响(Niu et al., 2019)。

生物评价和抗微生物特性

- 新型双(三氟甲基)苯基-三唑-吡啶杂环类似物已被合成并评估其生物活性。其中一些化合物已显示出对各种细菌和真菌菌株具有抗微生物活性的潜力,表明它们在医药研究中的有用性(Jha & Ramarao, 2017)。

材料科学和光物理学

- 对含有三氟甲基取代苯基吡啶基配体的磷光铱配合物的合成和表征研究为了解三氟甲基基团对物理性质的影响提供了见解。这些研究对于推动材料科学尤其是开发具有特定光物理特性的新材料至关重要(Xu et al., 2008)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

未来方向

属性

IUPAC Name |

2-phenyl-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRANBHTTCVNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634745 | |

| Record name | 2-Phenyl-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-3-(trifluoromethyl)pyridine | |

CAS RN |

639782-24-4 | |

| Record name | 2-Phenyl-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

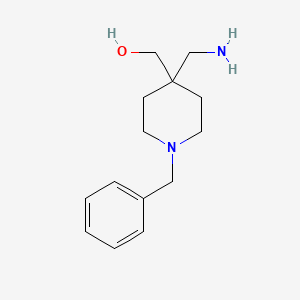

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)

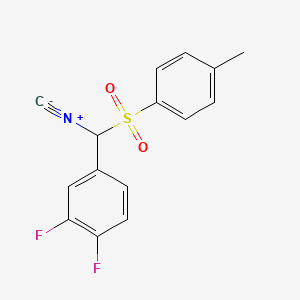

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)

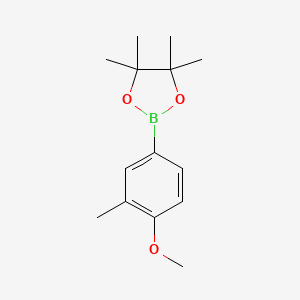

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)